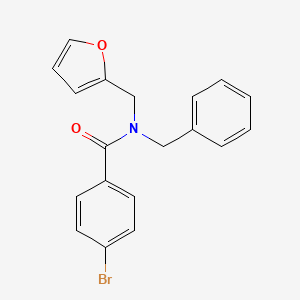
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C19H16BrNO2 It is known for its unique structure, which includes a benzyl group, a bromine atom, and a furan-2-ylmethyl group attached to a benzamide core
Mecanismo De Acción
Target of Action
Benzamide derivatives are known to interact with a variety of biological targets. The specific target would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels .
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a specific molecule. If the target is a receptor, the compound might either activate or inhibit the receptor, leading to changes in cell signaling .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action. For example, if the target is an enzyme involved in a specific metabolic pathway, inhibition of this enzyme would disrupt the pathway, leading to changes in the levels of various metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a bromine atom might affect the compound’s distribution and metabolism .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and mode of action. These effects could range from changes in cell signaling to changes in cell metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide has been shown to interact with various biomolecules. For instance, it has been found to inhibit the production of IL-6 and prostaglandin E2 in lipopolysaccharide-induced human gingival fibroblasts . This suggests that this compound may interact with enzymes and proteins involved in the inflammatory response.
Cellular Effects
In cellular processes, this compound has been shown to have an inhibitory effect on the production of IL-6 and prostaglandin E2 in lipopolysaccharide-induced human gingival fibroblasts . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression related to inflammation.
Molecular Mechanism
Its inhibitory effect on the production of IL-6 and prostaglandin E2 suggests that it may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the para position of the benzene ring.
N-Benzylation: The brominated benzamide is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Furan-2-ylmethylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives, while reduction can lead to the formation of tetrahydrofuran derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution Reactions: Products include N-benzyl-4-azido-N-(furan-2-ylmethyl)benzamide and N-benzyl-4-thio-N-(furan-2-ylmethyl)benzamide.
Oxidation: Major products are furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives are the primary products.
Hydrolysis: The products are benzylamine and furan-2-carboxylic acid.
Aplicaciones Científicas De Investigación
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-(furan-2-ylmethyl)benzamide
- N-benzyl-4-bromo-N-(2-furylmethyl)benzamide
- 2-bromo-N-methylbenzamide
Uniqueness
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both a benzyl group and a furan-2-ylmethyl group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-17-10-8-16(9-11-17)19(22)21(14-18-7-4-12-23-18)13-15-5-2-1-3-6-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXMJZJVYGLWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)
![3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2952719.png)
![2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2952720.png)
![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2952723.png)
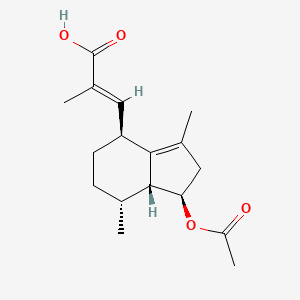
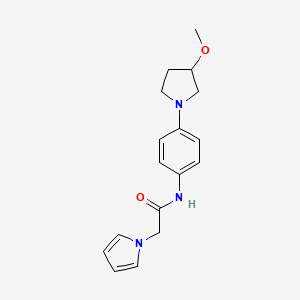
![4-amino-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2952728.png)
![N'-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2952729.png)
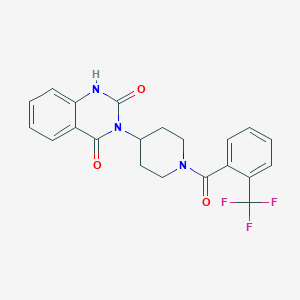
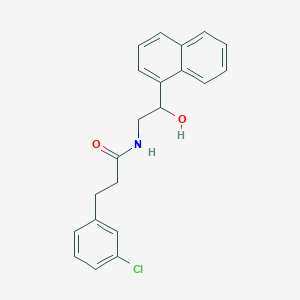
![N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2952734.png)
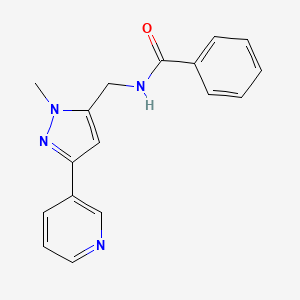
![2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2952738.png)
